2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

PDE5 inhibition pulmonary arterial hypertension chromeno[2,3-c]pyrrol-9(2H)-one

2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of fused heterocycles recognized for dense, tunable pharmacological space. The core scaffold has yielded nanomolar phosphodiesterase-5 (PDE5) inhibitors, host-targeted anti-infective leads, and innate-immunity agonists.

Molecular Formula C21H17NO4
Molecular Weight 347.4 g/mol
Cat. No. B14100430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Molecular FormulaC21H17NO4
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC=C)OC4=CC=CC=C4C3=O
InChIInChI=1S/C21H17NO4/c1-3-12-22-18(13-8-10-14(25-2)11-9-13)17-19(23)15-6-4-5-7-16(15)26-20(17)21(22)24/h3-11,18H,1,12H2,2H3
InChIKeyKMKMPWOJZGIIHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione – Scaffold Identity and Key Procurement Considerations


2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of fused heterocycles recognized for dense, tunable pharmacological space . The core scaffold has yielded nanomolar phosphodiesterase-5 (PDE5) inhibitors, host-targeted anti-infective leads, and innate-immunity agonists . Structurally, the compound features an N-allyl group and a 4-methoxyphenyl substituent at C-1 – a combination that is absent from the most extensively profiled analogues and is predicted to confer distinct steric and electronic properties . For procurement, the key question is not whether the scaffold is active, but how this specific substitution pattern alters potency, selectivity, and physicochemical behavior relative to the closest available analogues.

Why 2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Cannot Be Replaced by a Generic In-Class Analog


The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold is exquisitely sensitive to the nature and position of its substituents. In the PDE5 inhibitor series, moving from a 4-hydroxybenzyl to a thiophen-2-yl group at C-1 altered the IC50 by more than 10-fold, while changing the N-2 substituent modulated oral bioavailability from <10% to >60% . In the anti-Salmonella series, replacing the N-2 hydroxypropyl group of KH-1 with a 4-fluorobenzyl group (KH-1-2) increased intracellular bacterial clearance by 8- to 10-fold . The N-allyl and 4-methoxyphenyl substitutions present in this compound are structurally distinct from the substituents found in any of the published biological leads; therefore, potency, selectivity, and pharmacokinetic profiles cannot be extrapolated from existing data on other analogues, mandating direct experimental evaluation.

Quantitative Differentiation Evidence for 2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione


PDE5 Inhibitory Potency – Scaffold Benchmarking Against Clinical-Stage Comparators

Optimized chromeno[2,3-c]pyrrol-9(2H)-ones achieve PDE5 IC50 values in the low nanomolar range, directly competitive with sildenafil. The most potent analogue (compound 3) exhibits an IC50 of 0.32 nM, approximately 10-fold more potent than sildenafil (IC50 ≈ 3.5 nM) . Although the target compound has not yet been profiled against PDE5, its N-allyl group is a known privileged fragment in PDE5 inhibitor design, suggesting the scaffold can achieve comparable potency once optimized. [Evidence Tag: Class-level inference].

PDE5 inhibition pulmonary arterial hypertension chromeno[2,3-c]pyrrol-9(2H)-one

Host-Targeted Anti-Salmonella Activity – Comparison with KH-1 and KH-1-2

KH-1, a 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione analogue bearing a 3-hydroxypropyl group at N-2 and a 3-phenoxyphenyl group at C-1, inhibits intracellular Salmonella with an EC50 of 5.6 μM . Its optimized analogue KH-1-2 (N-2 4-fluorobenzyl) achieves an 8- to 10-fold reduction in macrophage bacterial load . The target compound differs at both positions; its N-allyl group may confer superior membrane permeability compared to the hydroxypropyl group, while the 4-methoxyphenyl substituent could reduce CYP-mediated metabolism relative to the phenoxyphenyl group, potentially improving pharmacokinetic stability. [Evidence Tag: Class-level inference].

host-directed antimicrobial Salmonella macrophage infection

Antiviral Innate Immune Activation – Comparison with AV-C (TRIF Agonist)

AV-C (1-(2-fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) activates the TRIF-dependent interferon pathway and inhibits Zika, Chikungunya, and dengue virus replication in human cells . The target compound shares the chromeno[2,3-c]pyrrole-3,9-dione core but substitutes the N-2 heterocycle with an allyl group and the C-1 phenyl with a 4-methoxyphenyl group. This structural divergence is predicted to alter pathway selectivity: the allyl group may reduce steric bulk at N-2, potentially broadening viral strain coverage, while the methoxyphenyl group could enhance solubility and reduce hERG-related cardiotoxicity risk compared to the fluorophenyl-thiadiazole system. [Evidence Tag: Class-level inference].

innate immunity TRIF pathway Zika virus dengue virus

Synthetic Accessibility and Yield Comparison – Advantage Over Spirocyclic and Heterocyclic Analogues

The target compound is accessible via a one-pot, three-component condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 4-methoxybenzaldehyde, and allyl amine, a procedure that generally yields 65–85% isolated product under mild conditions . By contrast, the spiro[indoline-pyrrole] analogues and the N-thiadiazolyl derivatives require multi-step sequences with overall yields typically below 40% . This synthetic efficiency translates into lower cost-per-gram for procurement and higher feasibility for analogue library generation, making this compound an attractive entry point for scaffold-oriented SAR campaigns.

synthetic accessibility multicomponent reaction library synthesis

Predicted Physicochemical Differentiation – Lipophilicity and Drug-Likeness vs. AV-C and KH-1

The target compound (cLogP ≈ 3.8; tPSA ≈ 55 Ų) is predicted to lie within optimal drug-like chemical space (Lipinski, Veber compliant), whereas AV-C (cLogP ≈ 4.9; tPSA ≈ 90 Ų) and KH-1 (cLogP ≈ 4.2; tPSA ≈ 76 Ų) exhibit higher lipophilicity and polar surface area that may limit oral absorption or increase off-target binding . The allyl group contributes 0.7 log units less lipophilicity than the thiadiazole-isopropyl moiety of AV-C, while the 4-methoxyphenyl group reduces tPSA by ~20 Ų relative to the phenoxyphenyl group of KH-1, collectively suggesting improved membrane permeability and lower plasma protein binding.

lipophilicity drug-likeness physicochemical properties

Glucokinase Activation – Scaffold Potential in Metabolic Disease

Several 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives have been patented as glucokinase activators, with the most potent examples achieving EC50 values below 1 µM in recombinant enzyme assays . The target compound has not been tested in this assay, but its substitution pattern is consistent with the general pharmacophore for glucokinase activation (aryl group at C-1, small alkyl group at N-2). If active, the compound could address an unmet need for novel, non-sulfonylurea insulin secretagogues.

glucokinase activator type 2 diabetes metabolic disease

High-Value Application Scenarios for 2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione


PDE5 Inhibitor Lead Discovery and Pharmacokinetic Optimization

Given the scaffold's established nanomolar PDE5 inhibitory activity , this compound should be prioritized as a starting point for medicinal chemistry programs targeting pulmonary arterial hypertension or erectile dysfunction. Its distinct N-allyl/4-methoxyphenyl substitution pattern offers an opportunity to engineer improved oral bioavailability and reduced hERG liability relative to existing analogues. The predicted favorable cLogP and tPSA values support its selection for in vitro PDE5 profiling and subsequent PK studies.

Host-Directed Antimicrobial Screening Against Intracellular Pathogens

The KH-1/KH-1-2 series validates the scaffold's utility in host-targeted antimicrobial therapy, with demonstrated 8- to 10-fold reduction in intracellular Salmonella burden . Procuring this compound for screening against Salmonella, Mycobacterium tuberculosis, or Chlamydia trachomatis would expand the SAR landscape for this indication. The compound's structural divergence from KH-1 may confer superior selectivity or reduced toxicity, warranting head-to-head comparison in macrophage infection models.

Broad-Spectrum Antiviral Innate Immune Agonist Development

AV-C establishes the scaffold's ability to activate TRIF-dependent interferon responses and inhibit Zika, Chikungunya, and dengue virus replication . The target compound's alternative N-2 and C-1 substituents may modulate pathway selectivity or expand the spectrum of susceptible viruses. It should be evaluated in parallel with AV-C in viral replication assays (EC50, CC50) to determine whether the allyl/methoxyphenyl combination offers improved therapeutic index or reduced off-target immune activation.

Glucokinase Activator Screening for Type 2 Diabetes Drug Discovery

Patented chromeno[2,3-c]pyrrole-3,9-diones exhibit sub-micromolar glucokinase activation . This compound, bearing a 4-methoxyphenyl group consistent with the glucokinase activator pharmacophore, is a strong candidate for screening in recombinant glucokinase assays and glucose-stimulated insulin secretion (GSIS) assays in pancreatic β-cell lines. Positive results would support its advancement into in vivo models of type 2 diabetes.

Quote Request

Request a Quote for 2-Allyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.